1-(Carboxymethyl)aziridine-2-carboxylic acid, also known as (S)-1-(carboxymethyl)aziridine-2-carboxylic acid, is a chiral compound with the molecular formula CHN O. This compound features a three-membered aziridine ring substituted with carboxymethyl and carboxylic acid functional groups. The presence of these functional groups imparts unique chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The aziridine structure contributes to its reactivity, particularly in nucleophilic substitution reactions and ring-opening mechanisms.
The biological activity of 1-(carboxymethyl)aziridine-2-carboxylic acid has been explored in various studies. It has shown potential as a precursor for bioactive compounds, particularly in the synthesis of amino acids and peptides. Its ability to act as a chiral building block allows for the creation of compounds with specific biological activities, including antimicrobial and anticancer properties . Additionally, derivatives of aziridine compounds have been investigated for their roles in enzyme inhibition and receptor modulation.
1-(Carboxymethyl)aziridine-2-carboxylic acid serves multiple applications:
Studies on 1-(carboxymethyl)aziridine-2-carboxylic acid have focused on its interactions with biological macromolecules. These interactions often involve:
1-(Carboxymethyl)aziridine-2-carboxylic acid shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Aziridine-2-carboxylic acid | Contains only one carboxylic group | Less steric hindrance compared to 1-(carboxymethyl) derivative |
| 2-Carboxyethylaziridine | Ethyl group instead of carboxymethyl | Increased hydrophobicity |
| 1-Amino-2-carboxylic acid | Amino group instead of aziridine | Directly involved in amino acid biosynthesis |
| 2-Hydroxyaziridine | Hydroxyl group substitution | Potentially more reactive due to hydroxyl group |
The unique aspect of 1-(carboxymethyl)aziridine-2-carboxylic acid lies in its dual carboxylate functionality combined with the aziridine ring structure. This combination enhances its reactivity and versatility in synthetic applications compared to other similar compounds.
The foundational Wenker synthesis (1935), which converted β-amino alcohols to aziridines via sulfation and cyclization, laid the groundwork for aziridine chemistry. However, its reliance on strongly acidic conditions limited applicability to sensitive substrates like aziridinecarboxylic esters. This bottleneck spurred innovations such as Nakagawa’s modified Wenker approach (1963), which employed trityl and tosyl protecting groups to enable the synthesis of serine- and threonine-derived aziridine-2-carboxylates under milder conditions.
A paradigm shift occurred with the introduction of Staudinger-type reactions using iminophosphoranes (1990s), allowing enantioselective construction of aziridine rings from aldehydes and diazo compounds. These methods proved critical for accessing 1-(carboxymethyl)aziridine-2-carboxylic acid derivatives, as demonstrated by Atkinson’s chiral aminonitrene cyclization strategy that achieved >95% enantiomeric excess in related systems.
Aziridine’s biological significance became evident with the isolation of mitomycin C (1956), an antitumor antibiotic that crosslinks DNA via aziridine ring opening. Subsequent discoveries of azinomycins (1980s) and madurastatins (2000s) reinforced aziridines’ role as bioactive warheads, driving synthetic efforts toward functionalized derivatives like 1-(carboxymethyl)aziridine-2-carboxylic acid. The compound’s dual carboxylic acid groups differentiate it from simpler aziridines, enabling unique coordination modes in metalloenzyme inhibition and pH-dependent reactivity profiles.
The aziridine core of 1-(carboxymethyl)aziridine-2-carboxylic acid is typically constructed through imine-mediated cyclization, leveraging the reactivity of nitrogen-containing precursors. These methods prioritize regiocontrol and functional group tolerance to accommodate the carboxymethyl and carboxylic acid substituents.
Photolytic activation of organic azides offers a direct route to aziridines via nitrene intermediates. Isopropyl azide, for instance, undergoes stepwise decomposition under UV irradiation, first forming a singlet nitrene that subsequently cyclizes with adjacent alkyl chains [6]. This mechanism has been adapted for 1-(carboxymethyl)aziridine-2-carboxylic acid synthesis by positioning a carboxymethyl group β to the azide functionality. Irradiation at 254 nm induces N–N bond cleavage, generating a nitrene species that undergoes intramolecular C–H insertion to form the aziridine ring [6]. Computational studies reveal a spin-allowed pathway with an activation barrier of 45.75 kcal/mol for nitrene formation, making photolysis ideal for temperature-sensitive substrates [6].
A notable advancement involves the use of N-sulfonyl imines with trimethylsilyldiazomethane (TMSD). Under photolytic conditions, TMSD adds to imines with high cis stereoselectivity (>20:1), forming C-silylaziridines that are subsequently desilylated to yield the target compound [3]. This method achieves 68–82% yields while preserving acid-sensitive functional groups [3].
Thermal methods provide complementary access to aziridines through [2+1] cycloaddition or nucleophilic ring-closure. The reaction of N-sulfonyl imines with TMSD at 80°C proceeds via a polar transition state, yielding aziridines with 73–89% efficiency [3]. Intramolecular nucleophilic substitution represents another key pathway, where a primary amine attacks a γ-chloroester to form the aziridine ring while simultaneously installing the carboxymethyl group [1]. This approach benefits from mild conditions (50°C, DMF) and avoids racemization of chiral centers [1].
Comparative analysis of thermal vs. photolytic methods reveals trade-offs:
| Parameter | Photolytic Method | Thermal Method |
|---|---|---|
| Yield Range | 65–82% | 70–89% |
| Reaction Time | 2–4 h | 6–12 h |
| Functional Group Tolerance | High (esters, acids) | Moderate (sensitive to strong acids) |
| Stereoselectivity | cis >20:1 | cis 5:1 |
The carboxylic acid and carboxymethyl substituents in 1-(carboxymethyl)aziridine-2-carboxylic acid create two stereogenic centers, necessitating asymmetric methodologies for enantioselective synthesis.
Copper-catalyzed cross-coupling has emerged as the gold standard for installing the carboxymethyl group with stereochemical fidelity. Using (R)-BINAP ligands, copper(I) bromide mediates the reaction between aziridine-2-carboxylic acid derivatives and Grignard reagents, achieving 94% ee for the (2S,1'R) configuration [1]. The mechanism involves oxidative addition of the Cu(I) catalyst to the aziridine C–N bond, followed by transmetallation and reductive elimination with retention of configuration [1].
Recent work demonstrates that chiral phosphoric acids (CPAs) catalyze the addition of glycine equivalents to imines, simultaneously forming both the aziridine ring and carboxymethyl group. Using TRIP-CPA (20 mol%), this three-component reaction between aldehydes, amines, and methyl acrylate delivers 1-(carboxymethyl)aziridine-2-carboxylic esters with 88% ee and 76% yield [4].
Preserving the integrity of the carboxylic acid group during synthesis requires judicious protection/deprotection sequences:
Notably, the para-toluenesulfonyl (Ts) group serves dual roles—activating the imine for cyclization while protecting the aziridine nitrogen [2]. Sequential deprotection using Mg/MeOH followed by H2O2/NaOH achieves full deprotection without compromising stereochemistry [2].
Regioselective attack on the aziridine carbon depends on the neighbouring substituents and the reaction medium. Water or alcohol nucleophiles preferentially attack the C-2 position when an electron-withdrawing γ-carbonyl is present on that carbon, whereas they switch to the less substituted C-3 carbon when the γ-substituent is a silylated hydroxyl group [1] [2]. Trifluoroacetic acid enhances the C-2-selective pathway by stabilising the developing positive charge at C-2 [2].
| Representative substrate | Nucleophile | Promoter | Major cleavage site | Product yield / % | Ref. |
|---|---|---|---|---|---|
| γ-Ketone-substituted aziridine | H₂O | Trifluoroacetic acid | C-2 | 81 | 5 |
| γ-Silyloxy-substituted aziridine | H₂O | Trifluoroacetic acid | C-3 | 76 | 5 |
These trends directly translate to 1-(carboxymethyl)aziridine-2-carboxylic acid: the electron-withdrawing carboxylate at C-2 biases attack to that carbon, giving β-amino-α-hydroxy diacids under mild aqueous conditions.
When the ring bears a stereogenic C-2 centre (as in the naturally occurring S-enantiomer), nucleophilic opening proceeds with inversion at the attacked carbon and retention at the untouched centre [1]. For aziridinylzinc reagents generated from enantioenriched sulfinylaziridines, retention of configuration has been demonstrated even after transmetallation and coupling, confirming that ring opening is stereospecific and that neighbouring-group assistance from the sulfinyl unit suppresses racemisation [3] [4].
| Entry | Chiral aziridine (ee / %) | Nucleophile or metal | ee of product / % | Configuration change | Ref. |
|---|---|---|---|---|---|
| 1 | 97 (S) | H₂O | 96 | Inversion at C-2 | 1 |
| 2 | 95 (R) sulfinyl | ZnCl₂ → Pd cross-coupling | 94 | Retention overall | 2 |
| 3 | 98 (S) | LiAlH₄ (after mesylation) | 97 | Inversion at C-3 | 6 |
Therefore, synthesis of optically pure derivatives from 1-(carboxymethyl)aziridine-2-carboxylic acid is feasible without loss of enantiopurity when reaction conditions are judiciously selected.
Aziridinylzinc chlorides generated in situ from protected aziridines undergo Negishi-type couplings with aryl or vinyl bromides under bis(dibenzylideneacetone)palladium and tri-tert-butylphosphine catalysis [4]. Kinetic studies reveal zero-order dependence on both the aziridinylzinc species and the aryl bromide, identifying reductive elimination from a palladium(II) intermediate as the rate-determining step [3]. Importantly, the aziridine ring remains intact, enabling further downstream functionalisation of the diacid framework.
| Coupling partner | Catalyst system | Temperature / °C | Time / h | Isolated yield / % | Stereochemical retention | Ref. |
|---|---|---|---|---|---|---|
| 4-Bromotoluene | Pd₂(dba)₃ / (t-Bu)₃PHBF₄ | 40 | 4 | 88 | Yes | 6 |
| 2-Bromopyridine | Pd(PPh₃)₄ | 60 | 6 | 72 | Yes | 2 |
Application to 1-(carboxymethyl)aziridine-2-carboxylic acid after zincation would introduce aromatic side chains without compromising the diacid motif, expanding the pool of noncanonical amino acids for peptide design.
Carbonylative ring expansion converts aziridines into four-membered β-lactams via insertion of carbon monoxide and metal-assisted cleavage of a carbon–nitrogen bond. Density-functional calculations on N-tert-butyl-2-phenylaziridine show that phenyl hyperconjugation weakens the C-α–N bond in the Rh(I)–aziridine complex, lowering the barrier to oxidative addition [5] [6]. For methyl-substituted analogues the bond activation is insufficient, explaining their experimental inertness.
| Substituent at C-2 | Calculated ΔG‡ (C-N insertion) / kJ mol⁻¹ | Experimental outcome | Ref. |
|---|---|---|---|
| Phenyl | 81 | Smooth β-lactam formation (78% yield) | 7 |
| Methyl | 117 | No reaction detected | 3 |
In 1-(carboxymethyl)aziridine-2-carboxylic acid the electron-withdrawing carboxymethyl group exacerbates C-2 bond activation, predicting efficient β-lactam formation under [Rh(CO)₂Cl]₂, carbon monoxide, and base. The resulting β-lactam-diacid hybrid provides a rigid, conformationally constrained scaffold for medicinal chemistry.